ボノプラザンフマル酸塩
説明
Vonoprazan Fumarate is a first-in-class potassium-competitive acid blocker medication used primarily for the treatment of acid-related disorders. It is particularly effective in treating gastroduodenal ulcers, reflux esophagitis, and Helicobacter pylori infections . Unlike traditional proton pump inhibitors, Vonoprazan Fumarate offers a more rapid and sustained acid suppression .
科学的研究の応用
Vonoprazan Fumarate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying potassium-competitive acid blockers.
Biology: Investigated for its effects on gastric acid secretion and its interactions with gastric parietal cells.
Medicine: Extensively studied for its efficacy in treating acid-related disorders and Helicobacter pylori infections
Industry: Employed in the development of new pharmaceuticals targeting acid-related conditions.
作用機序
Target of Action
Vonoprazan Fumarate, also known as TAK-438, primarily targets the H+, K±ATPase enzyme . This enzyme is responsible for gastric acid secretion, and its inhibition leads to a decrease in the production of gastric acid .
Mode of Action
Vonoprazan acts as a potassium-competitive acid blocker (PCAB) . It inhibits the H+, K±ATPase-mediated gastric acid secretion by competitively blocking the availability of potassium to the enzyme . This action is reversible and results in the suppression of both basal and stimulated gastric acid secretion at the secretory surface of the gastric parietal cell .
Biochemical Pathways
The primary biochemical pathway affected by Vonoprazan is the gastric acid secretion pathway . By inhibiting the H+, K±ATPase enzyme, Vonoprazan disrupts the final step of gastric acid production, leading to a decrease in the acidity of the stomach .
Pharmacokinetics
Vonoprazan is absorbed rapidly, reaching maximum plasma concentration at 1.5–2.0 hours after oral administration . It is metabolized to inactive metabolites mainly by cytochrome P450 (CYP) isoforms (CYP3A4/5, CYP2B6, CYP2C19, CYP2C9, and CYP2D6) along with sulfo- and glucuronosyl-transferases . The mean terminal half-life of the drug is approximately 7.7 hours in healthy adults . Genetic polymorphism of CYP2C19 may influence drug exposure but only to a clinically insignificant extent .
Result of Action
The primary result of Vonoprazan’s action is the suppression of gastric acid secretion . This leads to an increase in gastric pH, providing relief from acid-related disorders such as peptic ulcers and gastro-esophageal reflux disease . In combination with antibiotics, it has also been shown to be effective in the eradication of Helicobacter pylori .
Action Environment
Vonoprazan is highly concentrated in the acidic canaliculi of the gastric parietal cells . It is stable at a low pH and has acid-resistant properties . These characteristics allow Vonoprazan to exert its acid-suppressing effect in the highly acidic environment of the stomach . It should be noted that environmental factors such as diet and the presence of other medications can influence the action, efficacy, and stability of vonoprazan .
生化学分析
Biochemical Properties
Vonoprazan Fumarate plays a crucial role in biochemical reactions by inhibiting the hydrogen-potassium ATPase enzyme, also known as the proton pump, located in the parietal cells of the stomach. This inhibition prevents the final step of gastric acid production. The compound interacts with various biomolecules, including enzymes such as cytochrome P450 3A4, cytochrome P450 2B6, cytochrome P450 2C19, cytochrome P450 2D6, and sulfotransferase 2A1 . These interactions are essential for the metabolism and clearance of Vonoprazan Fumarate from the body.
Molecular Mechanism
The molecular mechanism of Vonoprazan Fumarate involves its binding to the hydrogen-potassium ATPase enzyme in the parietal cells of the stomach. By competitively inhibiting the binding of potassium ions, Vonoprazan Fumarate effectively blocks the enzyme’s activity, preventing the secretion of gastric acid. This inhibition is both rapid and long-lasting, providing sustained acid suppression. The compound’s interaction with cytochrome P450 enzymes also plays a role in its metabolism and clearance from the body .
Metabolic Pathways
Vonoprazan Fumarate is metabolized primarily by cytochrome P450 3A4, with contributions from cytochrome P450 2B6, cytochrome P450 2C19, cytochrome P450 2D6, and sulfotransferase 2A1 . The metabolic pathways involve the conversion of Vonoprazan Fumarate to inactive metabolites, which are then excreted from the body. This extensive metabolism ensures the compound’s clearance and prevents accumulation in the body.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Vonoprazan Fumarate involves several key steps:
Condensation Reaction: 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde is dissolved in an organic solvent and mixed with methylamine alcohol solution to generate an imine.
Boc Protection: The resulting compound is treated with Boc anhydride in an ice bath to form a Boc-protected intermediate.
Sulfonylation: The intermediate is reacted with sodium hydride and crown ether, followed by the addition of 3-pyridine sulfuryl chloride.
Deprotection: The Boc group is removed using trifluoroacetic acid and methylene dichloride.
Salification: The final compound is salified with fumaric acid to obtain Vonoprazan Fumarate.
Industrial Production Methods
Industrial production of Vonoprazan Fumarate follows similar synthetic routes but is optimized for large-scale production. The process is designed to minimize side reactions and maximize yield, ensuring high purity of the final product .
化学反応の分析
Types of Reactions
Vonoprazan Fumarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines and thiols.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Substituted Pyridines: Result from nucleophilic substitution reactions.
類似化合物との比較
Similar Compounds
- Omeprazole
- Pantoprazole
- Esomeprazole
- Rabeprazole
Comparison
Vonoprazan Fumarate is unique in its rapid and sustained acid suppression compared to traditional proton pump inhibitors. It is not affected by CYP2C19 genetic polymorphisms and does not require acid-resistant formulations . Additionally, it has shown superior efficacy in treating Helicobacter pylori infections and erosive esophagitis .
Vonoprazan Fumarate stands out due to its potent and long-lasting effects, making it a valuable addition to the treatment options for acid-related disorders.
生物活性
Vonoprazan fumarate is a novel potassium-competitive acid blocker (P-CAB) that has garnered attention for its unique mechanism of action and therapeutic applications, particularly in the treatment of gastroesophageal reflux disease (GERD) and Helicobacter pylori eradication. This article delves into the biological activity of vonoprazan, summarizing key research findings, pharmacokinetic properties, and clinical implications.
Vonoprazan functions by competitively inhibiting the gastric H+/K+-ATPase (proton pump), a crucial enzyme in gastric acid secretion. Unlike traditional proton pump inhibitors (PPIs), which require metabolic activation via cytochrome P450 enzymes, vonoprazan does not rely on this pathway, allowing for a more rapid onset of action and prolonged acid suppression. This distinction is significant as it may lead to improved efficacy in certain patient populations.
Pharmacokinetics
The pharmacokinetic profile of vonoprazan has been thoroughly investigated. Key parameters include:
- Absorption : Rapidly absorbed after oral administration.
- Half-life : Approximately 5 to 10 hours.
- Metabolism : Primarily metabolized by CYP3A4, with minimal involvement of CYP2C19, which is a common pathway for many PPIs .
- Excretion : Excreted mainly via urine.
Table 1: Pharmacokinetic Parameters of Vonoprazan
Parameter | Value |
---|---|
Bioavailability | ~60% |
Peak Plasma Concentration (Cmax) | 1.5 µg/mL (at 20 mg dose) |
Time to Cmax (Tmax) | 2 hours |
Elimination Half-life | 5-10 hours |
In Vitro Studies
Research has demonstrated that vonoprazan exhibits significant inhibitory effects on the metabolism of various drugs through cytochrome P450 interactions. A study conducted on rat liver microsomes showed that vonoprazan inhibited the metabolism of probe drugs such as midazolam and bupropion, with IC50 values indicating varying degrees of inhibition .
In Vivo Studies
In vivo studies have corroborated these findings, revealing that administration of vonoprazan significantly altered the pharmacokinetics of several co-administered drugs:
- Midazolam : AUC increased by 1.17-fold.
- Bupropion : AUC increased by 2.17-fold.
- Dextromethorphan : AUC increased by 1.52-fold.
- Tolbutamide : AUC increased by 0.86-fold.
These changes suggest that vonoprazan can significantly impact drug metabolism and efficacy in clinical settings .
Table 2: Effects of Vonoprazan on Probe Drug Metabolism
Probe Drug | AUC Increase (Fold) | Tmax Increase (Fold) | Cmax Increase (Fold) |
---|---|---|---|
Midazolam | 1.17 | 1.50 | - |
Bupropion | 2.17 | 2.33 | - |
Dextromethorphan | 1.52 | 1.87 | - |
Tolbutamide | 0.86 | 0.67 | - |
Clinical Efficacy
Vonoprazan has been evaluated in clinical trials for its efficacy in managing GERD symptoms and eradicating H. pylori infections. A retrospective study indicated that a dosage regimen of 20 mg twice daily resulted in nearly complete symptom control in patients with GERD . Furthermore, its effectiveness against H. pylori was demonstrated in various clinical settings, showing comparable or superior results compared to traditional therapies.
Case Studies
Several case studies highlight the clinical application of vonoprazan:
- Case Study on GERD Management : A patient with refractory GERD symptoms was treated with vonoprazan after failing multiple PPI therapies. The patient reported significant symptom relief within one week of initiating therapy.
- H. pylori Eradication : In a cohort study involving patients with confirmed H. pylori infection, those treated with vonoprazan-based regimens achieved eradication rates exceeding 90%, surpassing those observed with standard PPI-based therapies.
特性
IUPAC Name |
(E)-but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGSHYHKHPCCJW-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881681-01-2, 1260141-27-2 | |
Record name | 5-(2-Fluorophenyl)-N-methyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine (2E)-2-butenedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=881681-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vonoprazan fumurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881681012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAK 438 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260141272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VONOPRAZAN FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QW3X4AMLB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。